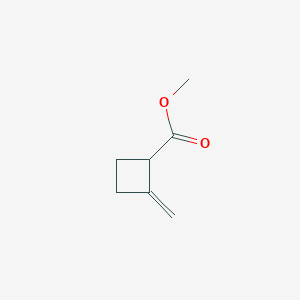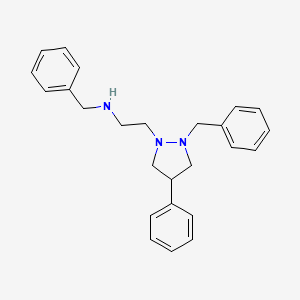
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C4H8N2S3 and a molecular weight of 180.31 g/mol . It is known for its unique structure, which includes both methyl and thiocarbamoylsulfanyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Thiodicarbonic diamide: This compound shares a similar thiocarbamoylsulfanyl group but differs in its overall structure.
N,N’-dimethylthiocarbamoylsulfanyl: Another related compound with similar functional groups but different molecular arrangements.
Uniqueness
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of methyl and thiocarbamoylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5437-22-9 |
|---|---|
Molecular Formula |
C4H8N2S3 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methylcarbamothioyl N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
MJQUUQZMGJEVJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
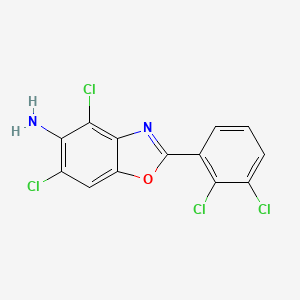
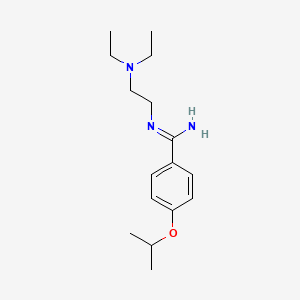

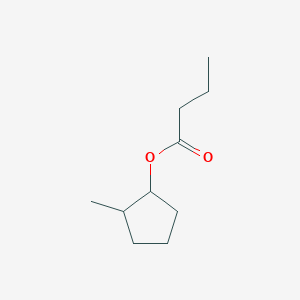
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
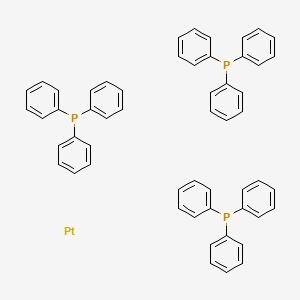
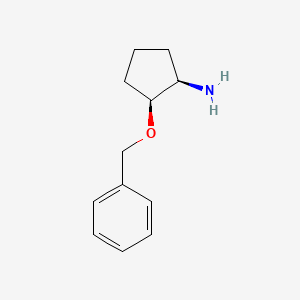
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
